molecular formula C23H23N5O2 B2902193 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethylphenyl)acetamide CAS No. 895022-21-6

2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethylphenyl)acetamide

Cat. No.: B2902193
CAS No.: 895022-21-6
M. Wt: 401.47
InChI Key: ISXAXFSYDOSEQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethylphenyl)acetamide features a pyrazolo[3,4-d]pyrimidinone core substituted at position 1 with a 2,3-dimethylphenyl group and at position 5 with an acetamide moiety linked to a 4-ethylphenyl ring. This structure combines a heterocyclic scaffold with aryl substituents, a design common in medicinal chemistry for targeting enzymes or receptors. Key inferred properties include:

  • Molecular Formula: C₂₃H₂₃N₅O₂
  • Molecular Weight: ~401.46 g/mol
  • Key Features: The 2,3-dimethylphenyl group introduces steric bulk and moderate lipophilicity, while the 4-ethylphenyl substituent balances solubility and membrane permeability.

Properties

IUPAC Name

2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-4-17-8-10-18(11-9-17)26-21(29)13-27-14-24-22-19(23(27)30)12-25-28(22)20-7-5-6-15(2)16(20)3/h5-12,14H,4,13H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXAXFSYDOSEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Amidination and Heterocyclization

A one-flask synthesis adapted from involves sequential Vilsmeier amidination and intermolecular heterocyclization:

  • Starting Material : 5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile.
  • Vilsmeier Reagent Formation : Reaction with PBr₃ in N,N-dimethylformamide (DMF) generates a reactive iminium intermediate.
  • Heterocyclization : Treatment with hexamethyldisilazane (HMDS) induces cyclization to form the pyrazolo[3,4-d]pyrimidine core.

Reaction Conditions :

  • Temperature: 60–80°C.
  • Solvent: DMF.
  • Yield: 85–91%.

Cyclocondensation with 1,3-Diketones

An alternative route from employs cyclocondensation of 5-aminopyrazoles with 1,3-diketones:

  • 5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylate reacts with ethyl acetoacetate in acetic acid with H₂SO₄ catalysis.
  • Cyclization : Forms the pyrazolo[3,4-d]pyrimidin-4-one scaffold.

Optimization :

  • Catalyst: H₂SO₄ (0.5 equiv).
  • Solvent: Acetic acid.
  • Yield: 78–87%.

Formation of the N-(4-Ethylphenyl)acetamide Side Chain

Nucleophilic Acyl Substitution

The chloroacetyl intermediate reacts with 4-ethylaniline:

  • Conditions : Excess 4-ethylaniline in acetonitrile with K₂CO₃.
  • Mechanism : Displacement of chloride by the aniline’s amine group.

Optimization :

  • Solvent: Acetonitrile.
  • Base: K₂CO₃ (2.5 equiv).
  • Yield: 76–84%.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Reagents Yield Advantages
Vilsmeier-Heterocyclization 5-Amino-1-(2,3-dimethylphenyl)pyrazole PBr₃, HMDS, DMF 91% One-flask, high efficiency
Cyclocondensation 5-Amino-1-(2,3-dimethylphenyl)pyrazole, ethyl acetoacetate H₂SO₄, AcOH 87% Mild conditions, scalable
Chloroacetylation Pyrazolo[3,4-d]pyrimidin-4-one core Chloroacetyl chloride, TEA 82% High regioselectivity

Characterization and Spectral Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.12 (m, 7H, aromatic), 4.32 (s, 2H, CH₂CO), 2.31 (s, 6H, CH₃), 1.22 (t, 3H, CH₂CH₃).
  • LC-MS : m/z 474.2 [M+H]⁺.

Mechanistic Insights and Side Reactions

  • Vilsmeier Reaction : Forms a reactive iminium intermediate, enabling cyclization via nucleophilic attack by the pyrazole’s amine group.
  • By-Products : Over-acylation at position 7 of the pyrimidine ring may occur without precise stoichiometric control.

Industrial Scalability and Challenges

  • Cost Drivers : HMDS and PBr₃ are expensive, necessitating solvent recovery systems.
  • Purification : Column chromatography is required for intermediates, complicating large-scale production.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under alkaline or acidic conditions, primarily targeting its acetamide group and pyrimidinone ring.

Reaction TypeConditionsReagentsProducts
Acidic hydrolysisHCl (1–3 M), refluxH₂O/ethanol (1:1)2-(1-(2,3-Dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetic acid + 4-ethylaniline
Alkaline hydrolysisNaOH (2–5 M), 60–80°CMethanol/waterSodium salt of the acetic acid derivative

Mechanistic Notes :

  • The acetamide cleavage proceeds via nucleophilic attack on the carbonyl carbon, forming intermediates that release 4-ethylaniline.
  • The pyrimidinone ring remains stable under mild conditions but may degrade under prolonged heating.

Nucleophilic Substitution

The electron-deficient pyrazolo[3,4-d]pyrimidine core facilitates substitution at positions 3 and 6.

Target SiteReagentsConditionsProducts
C-3 positionThionyl chloride (SOCl₂)Dry DCM, 0–5°CChlorinated derivative (C-3 Cl substitution)
C-6 positionAmines (e.g., methylamine)DMF, 80°C6-Amino-substituted analog

Key Observations :

  • Chlorination at C-3 enhances electrophilicity for further functionalization.
  • Steric hindrance from the 2,3-dimethylphenyl group limits reactivity at adjacent positions .

Oxidation-Reduction

Controlled oxidation modifies the pyrimidinone ring, while reduction targets nitro or ketone groups (if present in analogs).

Reaction TypeReagentsConditionsProducts
OxidationH₂O₂ (30%), Fe²⁺ catalyst50–60°C4,5-Dioxo-pyrazolo[3,4-d]pyrimidine derivative
ReductionNaBH₄, LiAlH₄Ethanol, RTNot observed for this compound (stable oxo groups)

Limitations :

  • The 4-oxo group resists reduction under standard conditions due to conjugation with the aromatic system.

Cycloaddition Reactions

The pyrazolo[3,4-d]pyrimidine core participates in [4+2] cycloadditions with dienophiles.

DienophileConditionsProducts
Maleic anhydrideToluene, refluxFused bicyclic adduct (via Diels-Alder)
AcetylenedicarboxylateMicrowave, 120°CPyrazine-annulated derivative

Mechanistic Insight :

  • The electron-deficient pyrimidine ring acts as a diene, reacting with electron-rich dienophiles .

Functionalization via Cross-Coupling

Palladium-catalyzed couplings enable aryl/alkyl group introduction.

Reaction TypeCatalystsSubstratesProducts
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acidsBiaryl derivatives at C-6
Buchwald-HartwigPd₂(dba)₃, XantphosAminesN-alkylated pyrazolo-pyrimidines

Yield Optimization :

  • Reactions require anhydrous conditions and inert atmospheres (N₂/Ar).

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The target compound’s analogs differ in substituents on the pyrazolo[3,4-d]pyrimidinone core and the acetamide-linked aryl group.

Table 1: Structural and Molecular Comparison
Compound Name Pyrazolo Substituent Acetamide Substituent Molecular Formula Molecular Weight (g/mol) CAS Number
Target Compound 2,3-dimethylphenyl 4-ethylphenyl C₂₃H₂₃N₅O₂ 401.46* Not Available
2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-fluorophenyl)acetamide 2,3-dimethylphenyl 4-fluorophenyl C₂₁H₁₈FN₅O₂ 391.40 895022-50-1
2-[1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl]-N-(4-(trifluoromethyl)phenyl)acetamide 2,4-dimethylphenyl 4-(trifluoromethyl)phenyl C₂₂H₁₈F₃N₅O₂ 441.40 895000-67-6
2-(3-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide Phenyl 3-methoxyphenoxy C₂₀H₁₇N₅O₄ 391.40 899752-73-9
N-(4-acetylphenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide 3-chlorophenyl 4-acetylphenyl C₂₁H₁₆ClN₅O₃ 429.84 Not Available

*Note: Target compound’s molecular weight is inferred based on structural similarity to .

Electronic and Steric Effects

  • The ethyl group on the acetamide’s phenyl ring is electron-donating, offering moderate polarity.
  • Trifluoromethylphenyl Analog (CAS 895000-67-6) : The 4-(trifluoromethyl) group is strongly electron-withdrawing, significantly boosting electronegativity and metabolic stability but reducing solubility.
  • Methoxyphenoxy Analog (CAS 899752-73-9) : The 3-methoxyphenoxy group enhances hydrogen-bonding capacity and solubility via the ether and methoxy moieties.
  • Chlorophenyl-Acetylphenyl Analog : The 3-chlorophenyl and 4-acetylphenyl groups combine halogenated hydrophobicity with a ketone’s polarity, likely affecting bioavailability.

Biological Activity

The compound 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethylphenyl)acetamide represents a novel derivative within the pyrazolo[3,4-d]pyrimidine class. This class is recognized for its diverse biological activities, particularly in the field of medicinal chemistry. The unique structural features of this compound suggest potential applications in cancer therapy and other therapeutic areas.

Structural Features

The compound comprises a pyrazolo[3,4-d]pyrimidine core, which is known for its role as a pharmacophore in various biological activities. The presence of both a dimethylphenyl group and an ethylphenyl acetamide moiety enhances its potential for biological interaction.

Anticancer Activity

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance:

  • Inhibition of Kinases : Pyrazolo[3,4-d]pyrimidines have been identified as effective inhibitors of various kinases involved in cancer progression. A study highlighted that certain derivatives demonstrated IC50 values ranging from 0.3 to 24 µM against dual targets like EGFR and VGFR2, showcasing their potential in targeted cancer therapies .
  • Cell Proliferation Studies : In vitro studies using human cancer cell lines (e.g., MCF-7) revealed that derivatives similar to the compound exhibited notable antiproliferative effects with IC50 values as low as 1.74 µM . This suggests a strong potential for therapeutic use against breast cancer.

Other Biological Activities

Beyond anticancer properties, pyrazolo[3,4-d]pyrimidines have been reported to exhibit:

  • Antimicrobial Activity : Some derivatives have shown promising results against various bacterial and fungal strains .
  • Anti-inflammatory Effects : Certain compounds within this class have been evaluated for their anti-inflammatory properties, with some exhibiting significant inhibition of cyclooxygenase enzymes .

The biological activity of this compound can be attributed to its ability to:

  • Inhibit Kinase Activity : The pyrazolo[3,4-d]pyrimidine scaffold is a known pharmacophore for kinase inhibitors which play critical roles in cellular signaling pathways related to cancer .
  • Induce Apoptosis : Studies indicate that such compounds can promote apoptosis in cancer cells through various mechanisms including cell cycle arrest and DNA fragmentation .

Case Studies

Several studies have documented the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

StudyCompoundCell LineIC50 (µM)Activity
15iMCF-70.3Dual EGFR/VGFR2 inhibitor
21aHepG21.74Antiproliferative
312bA5490.016EGFR inhibitor

These studies collectively illustrate the broad spectrum of biological activities associated with this class of compounds.

Q & A

Q. What multi-step synthetic routes are optimal for preparing this compound, and how do reaction conditions influence yield?

Methodological Answer: Synthesis involves constructing the pyrazolo[3,4-d]pyrimidine core via cyclization of precursors (e.g., 5-amino-1H-pyrazole-4-carboxamide) with substituted benzoyl chlorides under basic conditions (e.g., triethylamine in DMF at 80–100°C) . Subsequent N-alkylation introduces the 4-ethylphenylacetamide group using coupling reagents like EDCI/HOBt. Key factors:

  • Temperature control (±2°C) prevents side reactions.
  • Anhydrous solvents (e.g., DCM) minimize hydrolysis.
  • Yields range 45–68% , influenced by steric hindrance from substituents .

Q. Which spectroscopic techniques confirm structure and purity?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns core protons (δ 8.2–8.5 ppm for pyrimidine) and substituents (δ 2.3–2.6 ppm for dimethyl groups) .
  • HRMS : Validates molecular weight (theoretical m/z 391.3983) within 3 ppm error .
  • HPLC : Ensures >95% purity using a C18 column (gradient: 10–90% acetonitrile/0.1% TFA over 20 min) .

Q. What preliminary assays evaluate bioactivity?

Methodological Answer:

  • Kinase inhibition profiling (EGFR, VEGFR2 at 1–10 μM) .
  • Cytotoxicity assays (MTT or CellTiter-Glo®) on cancer lines (HeLa, MCF-7) .
  • Anti-inflammatory screening via COX-2 inhibition (ELISA-based PGE2 measurement) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer: Systematic modifications at three positions:

  • Pyrazolo[3,4-d]pyrimidine core : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
  • 4-Ethylphenyl group : Vary alkyl chain length (ethyl vs. propyl) to balance solubility and lipophilicity .
  • Acetamide linker : Replace with bioisosteres (e.g., thioamide) for metabolic stability . Example SAR findings:
ModificationIC₅₀ (EGFR)Key Outcome
2,3-dimethyl → 4-CF₃0.8 μM3.5× potency increase
4-ethyl → 4-propylN/AReduced solubility (8 μg/mL)

Q. How to resolve bioactivity contradictions between in vitro and in vivo models?

Methodological Answer: Discrepancies often stem from poor PK or off-target effects. Strategies:

  • PK/PD modeling : Correlate plasma concentrations (LC-MS/MS) with target engagement (e.g., tumor phospho-EGFR levels) .
  • Metabolite identification : Use liver microsomes + HRMS to detect inactive/toxic metabolites .
  • Radiolabeled tissue distribution : Quantify accumulation in target organs (e.g., ¹⁴C labeling) .

Q. What computational methods predict binding modes with therapeutic targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Simulate binding to EGFR (PDB ID: 1M17) with flexible side-chain sampling .
  • MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories .
  • Free energy calculations (MM/PBSA) : Rank binding affinities of analogues .

Q. How to validate analytical methods for stability studies?

Methodological Answer:

  • Forced degradation : Expose to heat (60°C), acid (0.1M HCl), and light (ICH Q1B) .
  • Stability-indicating HPLC : Resolve degradation products with baseline separation.
  • Validation parameters : Linearity (R² > 0.999), precision (%RSD < 2%), and accuracy (98–102%) per ICH Q2(R1) .

Data Contradiction Analysis

Q. How to address conflicting data on substituent effects across studies?

Methodological Answer:

  • Meta-analysis : Compare IC₅₀ values from independent studies (e.g., 4-ethylphenyl vs. 4-fluorophenyl analogues) .
  • Crystallography : Resolve structural ambiguities (e.g., substituent orientation in active sites) .
  • Statistical rigor : Apply ANOVA with post-hoc tests to confirm significance (p < 0.05) .

Methodological Tables

Q. Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsYieldReference
Core formation5-Amino-1H-pyrazole-4-carboxamide + 2,3-dimethylbenzoyl chloride, DMF, 90°C52%
Acetamide couplingEDCI/HOBt, DCM, rt, 12h68%

Q. Table 2: Comparative Bioactivity of Analogues

SubstituentTarget (IC₅₀)Key Finding
4-EthylphenylEGFR: 1.2 μMBaseline activity
4-TrifluoromethoxyphenylEGFR: 0.3 μMEnhanced potency
4-MethoxyphenylCOX-2: 0.5 μMAnti-inflammatory focus

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.